![molecular formula C18H19ClN2O2 B2710831 N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1210756-39-0](/img/structure/B2710831.png)
N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, also known as CPP or CPP-109, is a chemical compound that has been extensively studied for its potential use in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of a naturally occurring compound called GABA, which is a neurotransmitter that plays a key role in regulating brain activity. In
Scientific Research Applications
- PQ 401 has been investigated for its crystal and molecular structures. In particular, it forms co-crystals with 3,5-dinitrobenzoic acid, revealing classical hydrogen bonding and other interactions like CH–O, CH₃–O, and π···π stacking. These interactions contribute to higher-dimensional networks in the crystal lattice .
- PQ 401 exhibits antioxidant potential. It surpasses the activity of α-tocopherol (α-TOC), a pharmaceutical standard, in the CUPRAC assay. Additionally, its DPPH scavenging activity is superior to that of BHT (butylated hydroxytoluene), a positive standard .
- PQ 401 acts as an IGF1R inhibitor. It suppresses IGF-stimulated IGF-IR autophosphorylation, making it relevant for cancer research. In vitro and in vivo studies demonstrate its growth-inhibitory effects on MCF-7 breast cancer cells .
- PQ 401 has been explored as a systemic inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP plays a role in bone mineralization and other processes. Inhibition of TNAP may have therapeutic implications .
- PQ 401 is a boronic acid derivative. Boronic acids are versatile compounds used in various fields, including organic synthesis, catalysis, and drug discovery. Further investigations into PQ 401’s boronic acid functionality could yield interesting applications .
- PQ 401’s crystal structures highlight its role in supramolecular synthesis. By leveraging hydrogen bonding and other non-covalent interactions, researchers can design novel supramolecular systems with specific properties .
Crystallography and Supramolecular Chemistry
Antioxidant Activity
Insulin-like Growth Factor Receptor (IGF1R) Inhibition
Alkaline Phosphatase Inhibition
Boronic Acid Derivative
Supramolecular Synthesis and Crystal Engineering
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of this compound .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-8-7-15(19)11-16(17)20-18(22)21-10-9-14(12-21)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAAQCWWKJYKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
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